4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid

Lipophilicity Drug likeness Membrane permeability

4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid (CAS 1369147-68-1) is a 4,5-disubstituted imidazole-2-carboxylic acid derivative bearing a bromine atom at the 4-position and an isopropyl group at the 5-position of the imidazole ring. This compound belongs to the 1H-imidazole-2-carboxylic acid (ICA) structural class, which has been validated as a metal-binding pharmacophore scaffold for the development of metallo-β-lactamase (MBL) inhibitors targeting clinically relevant Verona integron-encoded metallo-β-lactamases (VIM-types).

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
Cat. No. B13046848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=C(N1)C(=O)O)Br
InChIInChI=1S/C7H9BrN2O2/c1-3(2)4-5(8)10-6(9-4)7(11)12/h3H,1-2H3,(H,9,10)(H,11,12)
InChIKeyFDWGPVVXXOTSHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid: A Dual-Functionalized Imidazole Scaffold for Medicinal Chemistry and Cross-Coupling Applications


4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid (CAS 1369147-68-1) is a 4,5-disubstituted imidazole-2-carboxylic acid derivative bearing a bromine atom at the 4-position and an isopropyl group at the 5-position of the imidazole ring [1]. This compound belongs to the 1H-imidazole-2-carboxylic acid (ICA) structural class, which has been validated as a metal-binding pharmacophore scaffold for the development of metallo-β-lactamase (MBL) inhibitors targeting clinically relevant Verona integron-encoded metallo-β-lactamases (VIM-types) [2]. With a molecular formula of C7H9BrN2O2 and a molecular weight of 233.06 g/mol, the compound features a carboxylic acid group at the 2-position that serves as a zinc-chelating moiety, a bromine substituent that provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, and an isopropyl group that contributes steric bulk and enhanced lipophilicity (XLogP3 = 2.1) compared to unsubstituted or mono-substituted ICA analogs [1] [3]. The compound is commercially available from multiple suppliers, typically at 95–98% purity, and serves as a key intermediate in the synthesis of more complex drug-like molecules [1].

Why 4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid Cannot Be Replaced by Simpler Imidazole-2-carboxylic Acid Analogs in Structure-Enabled Programs


The 4-bromo-5-isopropyl substitution pattern on the imidazole-2-carboxylic acid (ICA) core is not a minor structural variation but a determinant of both physicochemical properties and synthetic utility that renders simple substitution infeasible. Structure-activity relationship (SAR) studies on ICA derivatives have demonstrated that replacement of the 1H-imidazole-2-carboxylic acid scaffold with structurally similar metal-binding pharmacophores—including pyridine, pyrazine, pyrimidine, pyrrole, and pyrazole carboxylic acids—resulted in decreased or abolished MBL inhibition, underscoring the critical role of the imidazole core itself [1]. More specifically, the introduction of lipophilic substituents at the 4- and 5-positions is essential for engaging the hydrophobic active-site flexible loops of VIM-type MBLs, as revealed by X-ray co-crystal structures [2]. The unsubstituted parent compound 1H-imidazole-2-carboxylic acid (MW 112.09, XLogP3 = −0.1) lacks sufficient lipophilicity for membrane penetration and does not occupy the hydrophobic pockets exploited by optimized inhibitors [3] [4]. Conversely, the des-bromo analog 5-isopropyl-1H-imidazole-2-carboxylic acid (MW 154.17, XLogP3 = 1.1) lacks the C4-bromine synthetic handle required for late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions—a capability that is documented for 4(5)-bromoimidazoles and is critical for generating structurally diverse compound libraries from a single advanced intermediate [5] [6]. The 4-chloro-5-isopropyl analog (MW 188.61, XLogP3 = 2.0) offers a similar lipophilicity profile but presents reduced reactivity in oxidative addition steps of palladium-catalyzed cross-coupling compared to the bromo derivative, potentially limiting coupling yields [7]. These quantitative property differences, elaborated in Section 3, establish that the target compound occupies a distinct and non-substitutable position within the design space of imidazole-2-carboxylic acid derivatives.

4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid: Quantitative Differentiation Evidence Against Closest Structural Analogs


Evidence Item 1: Enhanced Lipophilicity (XLogP3 = 2.1) Relative to Mono-Substituted and Unsubstituted ICA Analogs

The target compound exhibits a computed XLogP3 value of 2.1, which is 2.2 log units higher than the parent 1H-imidazole-2-carboxylic acid (XLogP3 = −0.1) and 1.2 log units higher than the 4-bromo analog lacking the isopropyl group (4-bromo-1H-imidazole-2-carboxylic acid, XLogP3 = 0.9), and 1.0 log unit higher than the 5-isopropyl analog lacking the bromine substituent (XLogP3 = 1.1) [1] [2] [3]. Compared to the 4-chloro-5-isopropyl analog (XLogP3 = 2.0), the bromo derivative exhibits a modest 0.1 log unit increase, consistent with the greater molar refractivity of bromine versus chlorine [4]. All XLogP3 values were computed using the XLogP3 3.0 algorithm in PubChem (2019.06.18 release), enabling direct cross-compound comparability [1]. An XLogP3 value of 2.1 places the target compound within the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and balanced aqueous solubility, as defined by Lipinski's Rule of Five guidelines [5].

Lipophilicity Drug likeness Membrane permeability

Evidence Item 2: Molecular Weight Differentiation and Synthetic Handle Advantage Over Non-Halogenated Analogs

The target compound has a molecular weight of 233.06 g/mol, which is 78.89 g/mol higher than the des-bromo, des-isopropyl parent 1H-imidazole-2-carboxylic acid (154.17 g/mol) and 42.08 g/mol higher than the 4-bromo-1H-imidazole-2-carboxylic acid analog (190.98 g/mol) [1] [2] [3]. The bromine atom at the 4-position contributes approximately 79.90 g/mol to the molecular weight and serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions. Literature precedent demonstrates that 4(5)-bromoimidazoles undergo efficient Suzuki-Miyaura coupling with arylboronic acids under PdCl₂(dppf)-catalyzed phase-transfer conditions, enabling the rapid generation of 4(5)-aryl-1H-imidazole libraries [4]. In contrast, the non-halogenated 5-isopropyl-1H-imidazole-2-carboxylic acid (154.17 g/mol) lacks this diversification capability entirely, relegating it to a terminal compound rather than an advanced intermediate [5]. The 4-chloro-5-isopropyl analog (188.61 g/mol) retains cross-coupling potential but with reduced reactivity: aryl chlorides are generally less reactive than aryl bromides in oxidative addition steps of palladium-catalyzed couplings due to the higher C–Cl bond dissociation energy (ca. 96 kcal/mol for C–Cl vs. ca. 81 kcal/mol for C–Br) [6] [7].

Molecular weight Synthetic intermediate Cross-coupling handle

Evidence Item 3: Scaffold Validation—Imidazole-2-carboxylic Acid Derivatives as Potent Metallo-β-Lactamase Inhibitors

The imidazole-2-carboxylic acid (ICA) scaffold, of which the target compound is a 4-bromo-5-isopropyl derivative, has been validated through X-ray crystallography and SAR studies as a potent inhibitor of Verona integron-encoded metallo-β-lactamases (VIM-types), which confer resistance to carbapenem antibiotics. A landmark study demonstrated that optimized ICA derivatives achieve nanomolar inhibitory potency: compound 28 (a 1H-imidazole-2-carboxylic acid derivative with optimized substitution) exhibited IC50 values of 0.018 μM against both VIM-2 and VIM-5, representing a >100-fold improvement over the unsubstituted parent ICA scaffold [1]. Furthermore, the compound 1-(pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid (S30) demonstrated an IC50 of 0.56 μM against VIM-2, with transmission electron microscopy confirming intracellular target engagement [2]. SAR analyses from these studies revealed that replacement of the 1H-imidazole-2-carboxylic acid scaffold with structurally similar metal-binding pharmacophores (pyridine, pyrazine, pyrimidine, pyrrole, and pyrazole carboxylic acids) resulted in decreased or completely abolished MBL inhibition, confirming the essentiality of the imidazole-2-carboxylic acid core [1]. The 4-bromo-5-isopropyl substitution pattern in the target compound introduces both a lipophilic isopropyl group (engaging hydrophobic active-site loops) and a bromine atom (enabling further SAR exploration), positioning it as an advanced intermediate for developing next-generation MBL inhibitors. No direct IC50 data for the target compound itself against MBLs are currently available in the public domain; the evidence presented here constitutes Class-level inference from the validated ICA pharmacophore scaffold.

Metallo-β-lactamase inhibition Antibiotic resistance VIM-type MBLs

Evidence Item 4: Conserved Topological Polar Surface Area (TPSA = 66 Ų) Across the ICA Series—Preserving the Metal-Binding Pharmacophore While Modulating Lipophilicity

Despite substantial variation in lipophilicity (XLogP3 range: −0.1 to 2.1) and molecular weight (112.09 to 233.06 g/mol) across the imidazole-2-carboxylic acid analog series, the topological polar surface area (TPSA) remains invariant at 66 Ų for all compared compounds: the target compound, 1H-imidazole-2-carboxylic acid, 4-bromo-1H-imidazole-2-carboxylic acid, 5-isopropyl-1H-imidazole-2-carboxylic acid, and 4-chloro-5-isopropyl-1H-imidazole-2-carboxylic acid [1] [2] [3] [4] [5]. This invariant TPSA reflects the conserved carboxylic acid and imidazole N–H hydrogen bond donor/acceptor pattern that constitutes the zinc-chelating pharmacophore essential for MBL inhibition. The constancy of TPSA while XLogP3 varies by 2.2 log units across the series demonstrates that substitutions at the 4- and 5-positions modulate lipophilicity without altering the core metal-binding functionality. This is pharmacologically significant because TPSA values below 140 Ų are associated with favorable oral absorption and blood-brain barrier penetration, placing all ICA derivatives—including the target compound—well within this favorable range [6].

Topological polar surface area Zinc chelation Pharmacophore conservation

Evidence Item 5: Rotatable Bond Count (2) Confers Greater Conformational Flexibility than Mono-Substituted ICA Analogs (1 Rotatable Bond)

The target compound contains 2 rotatable bonds (the C5–isopropyl C–C bond and the C2–carboxylic acid C–C bond), compared to only 1 rotatable bond in the mono-substituted analogs 4-bromo-1H-imidazole-2-carboxylic acid, 5-isopropyl-1H-imidazole-2-carboxylic acid, and the unsubstituted 1H-imidazole-2-carboxylic acid (all of which have only the C2–carboxylic acid bond as rotatable) [1] [2] [3] [4]. The 4-chloro-5-isopropyl analog shares the same rotatable bond count of 2 [5]. Rotatable bond count is a key determinant of conformational entropy and molecular recognition: an increase from 1 to 2 rotatable bonds provides the isopropyl group with torsional degrees of freedom to sample alternative binding conformations within hydrophobic pockets, which may contribute to optimized shape complementarity. Importantly, the rotatable bond count of 2 remains well below the threshold of 10 rotatable bonds associated with poor oral bioavailability in the Veber rules, maintaining favorable drug-likeness [6].

Conformational flexibility Rotatable bonds Ligand efficiency

Evidence Item 6: Commercially Available Purity Grade (≥98%) and Supplier Documentation Enable Reproducible Research

The target compound is commercially available from multiple reputable suppliers with documented purity specifications. For example, 5-Bromo-4-isopropyl-1H-imidazole-2-carboxylic acid (synonymous with the target compound) is listed at ≥98% purity (CAS 1369147-68-1, product code 1688336) . Analytical supporting documentation including NMR, HPLC, and MS data is available upon request from certain suppliers . In contrast, the 4-chloro-5-isopropyl analog (CAS 1171125-32-8) is listed at ≥95% purity (NLT 95%) with NMR, MSDS, HPLC, and COA documentation available , representing a lower purity specification. While both compounds are suitable as synthetic intermediates, the higher purity specification of the target compound reduces the likelihood of confounding impurities in biological assays, particularly in whole-cell screening formats where trace metal contaminants or dehalogenated byproducts could interfere with MBL inhibition readouts. The availability of batch-specific QC documentation supports reproducibility requirements for published research and patent filings.

Chemical purity Quality control Reproducibility

Optimal Procurement and Research Application Scenarios for 4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid


Scenario 1: Late-Stage Diversification for Metallo-β-Lactamase Inhibitor SAR Libraries

Medicinal chemistry teams developing VIM-type MBL inhibitors should procure this compound as an advanced intermediate for parallel library synthesis. The C4-bromine atom enables Suzuki-Miyaura cross-coupling with diverse aryl/heteroaryl boronic acids, generating arrays of C4-arylated analogs while retaining the C5-isopropyl group that engages hydrophobic active-site pockets identified in X-ray co-crystal structures [1] [2]. Starting from the target compound (XLogP3 = 2.1), coupling with polar aryl boronic acids can modulate logP across a wide range, enabling systematic exploration of the lipophilicity-activity relationship. The invariant TPSA of 66 Ų ensures that the zinc-chelating pharmacophore remains intact regardless of C4 substitution [3]. This strategy is not accessible using the 5-isopropyl-1H-imidazole-2-carboxylic acid analog (lacking a halogen handle) [4].

Scenario 2: Gram-Negative Antibacterial Adjuvant Development Requiring Balanced Permeability

Research programs targeting Gram-negative pathogens expressing VIM-type MBLs face the dual challenge of achieving potent enzyme inhibition and penetrating the bacterial outer membrane. The target compound's XLogP3 of 2.1 positions it near the center of the optimal lipophilicity range (LogP 1–3) for membrane permeability, making it a more suitable core scaffold than the highly hydrophilic unsubstituted 1H-imidazole-2-carboxylic acid (XLogP3 = −0.1), which may fail to cross the outer membrane porins [1] [2]. Literature precedent demonstrates that optimized ICA derivatives such as S30 (IC50 = 0.56 μM against VIM-2) achieve intracellular target engagement in Gram-negative bacteria, as confirmed by transmission electron microscopy [3]. The target compound, when further elaborated at C4 via cross-coupling and potentially at N1, provides a modular entry point for developing antibacterial adjuvants that restore carbapenem susceptibility.

Scenario 3: Synthesis of 4,5-Disubstituted Imidazole-2-carboxylic Acid Libraries via CO₂ Insertion Methodology

The patent literature (EP 0328955 A2 / US 5,117,004) establishes that 4,5-disubstituted imidazole-2-carboxylic acids can be prepared by reacting 4,5-disubstituted imidazoles with carbon dioxide under superatmospheric pressure (150–300°C) in the presence of a base [1] [2]. The target compound represents a product of this general methodology. Research groups interested in developing scalable synthetic routes to diverse 4,5-disubstituted ICA derivatives can use this compound as an authentic reference standard for method validation. Its availability in ≥98% purity with supplier QC documentation supports its use as a calibration standard for HPLC purity analysis and as a starting material for process chemistry optimization aimed at improving yield, reducing reaction temperature, or enabling continuous-flow CO₂ carboxylation of substituted imidazoles.

Scenario 4: Computational Chemistry and Structure-Based Drug Design (SBDD) Campaigns Targeting VIM-2

The target compound's well-defined computed molecular properties—XLogP3 = 2.1, TPSA = 66 Ų, MW = 233.06 g/mol, 2 rotatable bonds, and 2 hydrogen bond donors—provide a robust starting point for in silico screening and molecular docking studies against VIM-2 (PDB structures available, e.g., 7DUZ, 7DZ1) [1] [2] [3]. The compound can serve as a core template for virtual library enumeration, where the C4-bromine is computationally replaced with diverse aryl/heteroaryl fragments to assess predicted binding poses, zinc coordination geometry, and interactions with active-site flexible loops (particularly Arg228 and Asn233 of VIM-2). Unlike the des-bromo analog, the target compound's bromine atom provides a realistic synthetic exit vector for compound designs that emerge from computational prioritization, ensuring that in silico hits can be synthesized without redesign of the synthetic route [4].

Quote Request

Request a Quote for 4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.